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molecular formula C9H9BrO B1289205 4-Bromo-3,5-dimethylbenzaldehyde CAS No. 400822-47-1

4-Bromo-3,5-dimethylbenzaldehyde

Cat. No. B1289205
M. Wt: 213.07 g/mol
InChI Key: USONNBCBJMNJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039644B2

Procedure details

A solution of 2,5-dibromoxylene (8.0 g, 30.3 mmol) in diethyl ether (120 mL) is cooled to −78° C. and then treated with n-buthyllithium (20 mL, 1.6 M in hexane). After stirring for 40 min, DMF (6 mL) is slowly added. The mixture is warmed to it and stirred for 1 h. The mixture is cooled again to −78° C. before another portion of n-butyllithium (5 mL) is added. The reaction mixture is allowed to warm to it and stirred for another hour. The reaction is quenched by adding 5% aq. HCl. The mixture is extracted with EA, and the extract is concentrated in vacuo. The crude product is purified by CC on silica gel eluting with heptane:EA 5:1 to give 4-bromo-3,5-dimethyl-benzaldehyde (8.2 g) as a white soft solid.
Name
2,5-dibromoxylene
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1(C)[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]1[CH3:9].CN([CH:14]=[O:15])C.[CH2:16]([Li])CCC>C(OCC)C.CCCCCC>[Br:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]([CH:14]=[O:15])=[CH:6][C:7]=1[CH3:16]

Inputs

Step One
Name
2,5-dibromoxylene
Quantity
8 g
Type
reactant
Smiles
BrC1(C(C=C(C=C1)Br)C)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to it
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to it
STIRRING
Type
STIRRING
Details
stirred for another hour
CUSTOM
Type
CUSTOM
Details
The reaction is quenched
ADDITION
Type
ADDITION
Details
by adding 5% aq. HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EA
CONCENTRATION
Type
CONCENTRATION
Details
the extract is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 5:1

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=C(C=C(C=O)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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